molecular formula C16H13BrN2O3S2 B2504342 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 325977-27-3

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2504342
CAS No.: 325977-27-3
M. Wt: 425.32
InChI Key: HZDXUEDUZZRMGQ-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide ( 325977-27-3) is a high-purity chemical compound with a molecular formula of C16H13BrN2O3S2 and a molecular weight of 425.32 g/mol . This complex molecule is built around a benzamide core, substituted with 3,4-dimethoxy groups, and linked to a bromothiophene-substituted thiazole ring. This specific structure places it within a class of heterocyclic compounds known for their significant potential in medicinal chemistry research. The presence of both thiophene and thiazole rings is of particular interest, as these heterocycles are recognized as privileged scaffolds in drug discovery due to their ability to interact with a variety of biological targets . Thiazoles, for instance, are frequently utilized in therapeutic research for their diverse applications, including as antibacterial, antifungal, and antiviral agents . The bromine atom on the thiophene ring serves as a potential site for further chemical modification via cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex chemical libraries. Researchers can employ this compound as a key intermediate in the design and development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)15(20)19-16-18-10(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXUEDUZZRMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both bromothiophene and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a bromothiophene moiety, a thiazole ring, and a dimethoxybenzamide group. Its molecular formula is C14H12BrN2O3SC_{14}H_{12}BrN_{2}O_{3}S, with a molecular weight of approximately 383.3 g/mol. The presence of these functional groups suggests diverse biological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, this compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains. The bromothiophene component enhances the compound's interaction with microbial targets.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it could act as a competitive inhibitor by binding to the active site of target enzymes.
  • Receptor Modulation : It may also interact with specific receptors, altering their activity and influencing cellular responses.

Case Studies

  • Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) through apoptosis induction .
  • Antimicrobial Activity :
    • Research indicated that compounds with bromothiophene moieties showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideFluorobenzamide groupAnticancer and antimicrobial properties
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamideChlorine substitutionPotential anticancer properties
N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamideMethyl substitution on thiazoleAntioxidant activity

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